molecular formula C20H22N2O3 B2443991 3-(DIMETHYLAMINO)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1421466-25-2

3-(DIMETHYLAMINO)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2443991
CAS No.: 1421466-25-2
M. Wt: 338.407
InChI Key: RHVQJMYPIJKGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic, N-substituted benzamide compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within the N-substituted benzamide class are of significant interest in medicinal chemistry and chemical biology . Specifically, molecules featuring a dimethylaminobenzamide moiety have been explored as ligands for the KEAP1 E3 ubiquitin ligase, making them valuable tools in the field of Targeted Protein Degradation (TPD), such as in the design of PROTACs (Proteolysis Targeting Chimeras) . Furthermore, related benzamide structures are frequently investigated for their potential to interact with various neurological targets . Researchers may utilize this compound as a key intermediate or a potential protein-recruitment handle in the development of novel degraders, or as a lead structure in probe discovery for conditions such as pain, multiple sclerosis, and other neurological disorders . Its structure incorporates a rigid but-2-yn-1-yl linker and a 2-methoxyphenoxy group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-(dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-22(2)17-10-8-9-16(15-17)20(23)21-13-6-7-14-25-19-12-5-4-11-18(19)24-3/h4-5,8-12,15H,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVQJMYPIJKGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is C19H24N2O4C_{19}H_{24}N_{2}O_{4}, with a molecular weight of approximately 344.41 g/mol. The compound features a dimethylamino group, a methoxyphenoxy moiety, and a benzamide structure, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide exhibit significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HCT116 (Colorectal)3.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)4.8Inhibition of proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study involving macrophage cell lines showed that treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its role as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit various kinases involved in cancer progression.
  • Modulation of Gene Expression : By affecting transcription factors, the compound may alter the expression of genes related to cell survival and proliferation.
  • Interaction with Cell Signaling Pathways : The compound may interfere with critical signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in cancer.

Research Findings

Several studies have explored the pharmacological potential of related compounds:

  • Study on Antitumor Effects : A combination therapy involving similar benzamide derivatives showed enhanced antitumor effects in xenograft models, highlighting the therapeutic potential of these compounds in cancer treatment .
  • Preclinical Trials : Ongoing preclinical trials are evaluating the efficacy and safety profile of related compounds in various cancer models, aiming for clinical translation .

Preparation Methods

Ullmann Coupling for Propargyl Ether Formation

Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF facilitate the coupling of 2-methoxyphenol with 4-bromo-but-2-yne-1-ol at 110°C, yielding 4-(2-methoxyphenoxy)but-2-yne-1-ol (82%). The hydroxyl group is then converted to an amine via a Gabriel synthesis:

  • Mitsunobu Reaction : Treatment with phthalimide, DIAD, and PPh₃ in THF (0°C to rt, 12 h) gives the phthalimido-protected intermediate (75%).
  • Deprotection : Hydrazine hydrate in ethanol (reflux, 4 h) liberates the primary amine (89%).

Amide Bond Formation

Coupling 3-(dimethylamino)benzoic acid with 4-(2-methoxyphenoxy)but-2-yn-1-amine is achieved via two primary methods:

Mixed Anhydride Method

  • Activation : Benzoic acid (1 equiv) reacts with ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at −15°C to form the mixed anhydride.
  • Amination : Addition of the propargyl amine (1.1 equiv) at 0°C followed by stirring at rt for 6 h yields the benzamide (85%).

Acid Chloride Route

3-(Dimethylamino)benzoyl chloride (prepared with SOCl₂) reacts with the amine in dichloromethane containing pyridine (2 equiv) at 0°C. After 2 h, the product is isolated by extraction and column chromatography (92% yield).

Optimization and Challenges

Copper Catalysis in Ether Coupling

The Ullmann reaction’s efficiency depends on ligand choice (e.g., 1,10-phenanthroline vs. triphenylphosphine) and solvent polarity. DMF outperforms toluene in propargyl ether synthesis due to improved Cu(I) solubility.

By-Product Mitigation

Over-methylation during reductive methylation is minimized by:

  • Controlled Formaldehyde Addition : Gradual introduction over 4–6 h.
  • Buffering Agents : Ammonium acetate maintains pH 7.0, suppressing quaternary ammonium salt formation.

Analytical Characterization

NMR Data (CDCl₃):

  • ¹H NMR : δ 7.52 (d, J = 8.1 Hz, 1H, ArH), 7.41 (s, 1H, ArH), 6.98–6.85 (m, 4H, ArH), 4.72 (s, 2H, CH₂C≡C), 3.81 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : δ 167.2 (CO), 154.1 (C-O), 132.5–114.8 (ArC), 83.5 (C≡C), 56.1 (OCH₃), 40.3 (N(CH₃)₂).

HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).

Applications and Derivatives

While the target compound’s pharmacological profile remains under investigation, structurally related benzamides exhibit COX-II inhibition and neuroprotective activity. Modifications to the propargyl chain or phenoxy group could enhance bioavailability or target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.